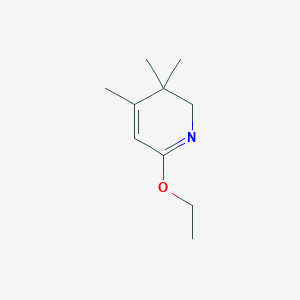![molecular formula C6H12O5 B13833045 2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)
2-Deoxy-D-glucose-[3H(G)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-D-glucose-[3H(G)] is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with tritium (3H). This modification prevents it from undergoing glycolysis, making it a valuable tool in biochemical research, particularly in studying glucose metabolism and cellular uptake mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-[3H(G)] typically involves the reduction of D-glucose. The hydroxyl group at the second carbon is replaced with hydrogen using a deoxygenation reaction. Tritium labeling is achieved through a catalytic exchange reaction where tritium gas is introduced in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose-[3H(G)] involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-D-glucose-[3H(G)] primarily undergoes substitution reactions due to the presence of the tritium label. It can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tritium label .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives of 2-Deoxy-D-glucose-[3H(G)] .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-D-glucose-[3H(G)] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying glucose metabolism and glycolysis pathways.
Biology: Helps in understanding cellular glucose uptake and utilization, particularly in cancer cells which have high glucose uptake.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as in positron emission tomography (PET) scans
Wirkmechanismus
2-Deoxy-D-glucose-[3H(G)] inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation leads to a depletion of cellular ATP, inducing cell death, particularly in rapidly dividing cells like cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-glucose: Similar structure but without the tritium label.
Fluorodeoxyglucose (FDG): A glucose analog labeled with fluorine-18, used in PET scans.
Mannose: Structurally similar but with a hydroxyl group at the second carbon
Uniqueness
2-Deoxy-D-glucose-[3H(G)] is unique due to its tritium label, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in research settings where detailed metabolic studies are required .
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T |
InChI-Schlüssel |
VRYALKFFQXWPIH-URGYAHDMSA-N |
Isomerische SMILES |
[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)



![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)


![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

